N-(2-(N-异丙基磺酰基)乙基)-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

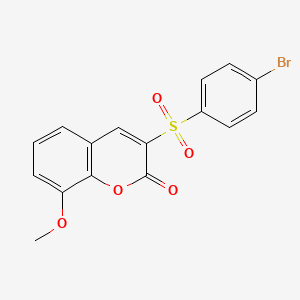

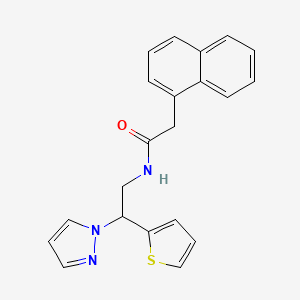

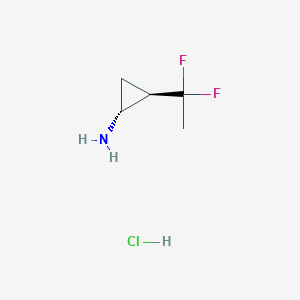

“N-(2-(N-isopropylsulfamoyl)ethyl)-3-methoxybenzamide” is likely a complex organic compound. It appears to contain an isopropylsulfamoyl group, an ethyl group, a methoxy group, and a benzamide group. These groups are common in many pharmaceuticals and synthetic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The isopropylsulfamoyl and ethyl groups would likely be attached to the nitrogen atom, forming a tertiary amine structure .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds containing these functional groups are known to undergo a variety of chemical reactions. For example, compounds containing the isopropyl group can participate in reactions such as alkylations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For instance, compounds containing an isopropyl group often have a fishy, ammoniacal odor and are usually colorless liquids .科学研究应用

乳腺癌检测中的西格玛受体显像术

N-(2-(N-异丙基磺酰胺基)乙基)-3-甲氧基苯甲酰胺,作为衍生物 P-(123)I-MBA,已对其在人类原发性乳腺肿瘤成像中的潜力进行了研究。这种化合物优先与在乳腺癌细胞中过表达的西格玛受体结合,表明其在乳腺癌检测中的用途 (Caveliers 等,2002)。

物理性质和药物应用

已在各种溶液中研究了类似苯甲酰胺衍生物的摩尔折射率和极化率等物理性质。这些性质对于了解这些化合物的药物应用至关重要 (Sawale 等,2016)。

多巴胺受体结合研究

苯甲酰胺衍生物的研究,例如 N-[2-[4-(4-氯苯基)哌嗪-1-基]乙基]-3-甲氧基苯甲酰胺,重点关注其在多巴胺受体上的结合特性。这些研究有助于开发针对大脑中特定受体的药物 (Perrone 等,2000)。

抗精神病药物的合成方法

已开发出使用 N-(2-(N-异丙基磺酰胺基)乙基)-3-甲氧基苯甲酰胺等化合物的先进合成方法用于抗精神病药物,突出了该化学物质在药物制造中的作用 (Mukherjee,1990)。

测定大脑中的受体密度

研究已利用 N-(2-(N-异丙基磺酰胺基)乙基)-3-甲氧基苯甲酰胺的衍生物,如 PB12,直接测定大鼠纹状体中的多巴胺 D(4) 受体密度。此类研究有助于了解大脑中受体的分布和功能 (Colabufo 等,2001)。

有机合成中的催化应用

该化合物及其衍生物已被评估其在有机合成过程(如醇氧化)中的催化性能。这突出了其作为化学反应中环保催化剂的潜力 (Yakura 等,2018)。

属性

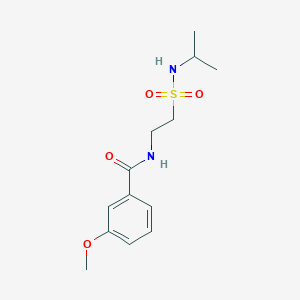

IUPAC Name |

3-methoxy-N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-10(2)15-20(17,18)8-7-14-13(16)11-5-4-6-12(9-11)19-3/h4-6,9-10,15H,7-8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFYBNBSKTZVPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2819050.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide](/img/structure/B2819053.png)

![8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2819057.png)

![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2819058.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2819062.png)

![6-(3-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2819064.png)